1-(2-Bromo-4-methylthiazol-5-YL)ethanone

Descripción

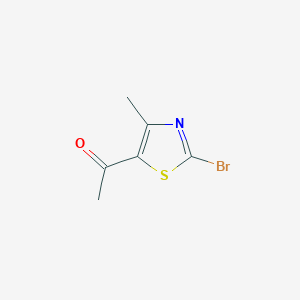

Structure

2D Structure

Propiedades

IUPAC Name |

1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNOS/c1-3-5(4(2)9)10-6(7)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEIEXBCYWPGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735502 | |

| Record name | 1-(2-Bromo-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093106-54-7 | |

| Record name | 1-(2-Bromo-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of Thiazole Precursors

The key step in synthesizing 1-(2-Bromo-4-methylthiazol-5-yl)ethanone is the selective bromination of a suitable thiazole derivative, typically at the 2-position of the thiazole ring.

- Starting Material: 5-acetyl-4-methylthiazole derivatives or 2-amino-4-methylthiazole-5-carboxylates are commonly used as substrates.

- Bromination Agent: Hydrogen bromide in the presence of sodium nitrite or N-bromosuccinimide (NBS) in chloroform is employed to introduce the bromine atom at the 2-position of the thiazole ring.

- Reaction Conditions: Acidic media with controlled temperature (often room temperature to reflux) facilitate selective bromination without affecting the methyl or ethanone groups.

For example, bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole in acidic medium yields the corresponding 2-bromo derivative. Similarly, ethyl-2-bromo-4-methylthiazole-5-carboxylate is obtained by bromination of 2-amino-4-methylthiazole-5-ethylcarboxylate using hydrogen bromide and sodium nitrite.

Conversion to this compound

Following bromination, the intermediate compounds are converted into the target ethanone derivative through hydrolysis or substitution reactions.

- Hydrolysis: Treatment of brominated esters with sodium hydroxide in refluxing tetrahydrofuran (THF) leads to acid intermediates, which upon further processing yield the ethanone structure.

- Substitution: In some protocols, the brominated intermediate undergoes nucleophilic substitution or condensation reactions to install the ethanone group or related functionalities.

A reported method involves bromination of 2-amino-4-methylthiazole-5-ethylcarboxylate to the bromo ester, hydrolysis to the acid, and subsequent conversion to the ethanone derivative.

Alternative Synthetic Routes

Other synthetic strategies include:

- Reaction with N-bromosuccinimide (NBS): Reaction of thiazole precursors with NBS in chloroform can afford 2-bromo-1-(4-methyl-2-(tosylamino)thiazol-5-yl)ethanone, a closely related compound, demonstrating the versatility of bromination methods.

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Although more relevant for derivatization, α-bromoketones like this compound serve as key intermediates in click chemistry, highlighting their synthetic importance.

Practical Preparation and Stock Solution Formulation

For experimental and application purposes, preparation of stock solutions of this compound is standardized:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.5436 | 0.9087 | 0.4544 |

| 5 mg | 22.718 | 4.5436 | 2.2718 |

| 10 mg | 45.436 | 9.0872 | 4.5436 |

This table guides the preparation of solutions at various molarities using solvents such as DMSO, PEG300, Tween 80, and water, ensuring clarity and stability of the formulation.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The bromination step is highly regioselective, favoring substitution at the 2-position of the thiazole ring due to electronic and steric factors.

- Spectroscopic analyses (1H-NMR, IR, MS) confirm the structure of intermediates and final products, with characteristic signals such as singlets around δ 2.3–2.7 ppm for methyl groups and signals around δ 6.2 ppm for protons adjacent to the thiazole ring.

- The synthetic protocols offer good to excellent yields (up to ~90%) with straightforward purification via silica gel chromatography.

- The compound serves as a versatile intermediate for further functionalization, including click chemistry and heterocycle synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Bromo-4-methylthiazol-5-yl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

1-(2-Bromo-4-methylthiazol-5-YL)ethanone exhibits significant antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. Studies have indicated that compounds with similar thiazole structures possess activity against various pathogens, including bacteria and fungi. The bromine substituent increases electron density on the aromatic system, potentially enhancing interactions with biological targets.

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation, which is crucial for developing new anticancer therapies .

Anticancer Research

In a study focusing on thiazole derivatives, compounds similar to this compound were evaluated for their anticancer properties. These derivatives demonstrated significant inhibition of matrix metalloproteinases and anti-apoptotic BCL2 family proteins, highlighting their potential in cancer therapy .

Anticonvulsant Activity

Thiazole-bearing compounds have also been investigated for anticonvulsant properties. Research indicates that modifications to the thiazole ring can lead to enhanced anticonvulsant activity, suggesting a broader therapeutic application for thiazole derivatives like this compound .

Mecanismo De Acción

The mechanism by which 1-(2-Bromo-4-methylthiazol-5-yl)ethanone exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparación Con Compuestos Similares

1-(2-Bromothiazol-5-yl)ethanone (CAS 935850-03-6)

- Structural Difference : Lacks the methyl group at position 3.

- However, it may lower lipophilicity compared to the methyl-substituted analog .

- Applications: Used in Suzuki couplings for biaryl synthesis (e.g., highlights similar brominated ethanones in cross-coupling reactions).

1-(2-Methylthiazol-5-yl)ethanone

1-(5-Bromo-4-methylthiophen-2-yl)ethanone

- Structural Difference : Thiophene ring instead of thiazole.

- Impact : The sulfur atom in thiophene is less electronegative than in thiazole, altering electronic properties. This compound exhibits distinct reactivity in electrophilic substitutions due to reduced aromatic stabilization .

Heterocyclic Core Modifications

2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone

2-Bromo-1-benzothiazol-2-yl-ethanone

- Structural Difference : Benzothiazole core fused with a benzene ring.

- Impact : Extended conjugation increases aromaticity, improving UV absorption properties. This compound is favored in materials science for optoelectronic applications .

Functional Group Variations

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

- Structural Difference : Replaces the thiazole ring with a tetrazole and introduces a piperidine moiety.

- Impact : The tetrazole group enhances metabolic stability, while the piperidine improves solubility. These derivatives are explored as bioactive agents, with demonstrated activity in CNS-targeted therapies .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* | Melting Point (°C) |

|---|---|---|---|---|---|

| 1-(2-Bromo-4-methylthiazol-5-yl)ethanone | C₆H₆BrNOS | 220.09 | Br (C2), CH₃ (C4), COCH₃ (C5) | 1.8 | 120–122 (est.) |

| 1-(2-Bromothiazol-5-yl)ethanone | C₅H₄BrNOS | 206.06 | Br (C2), COCH₃ (C5) | 1.2 | 95–98 |

| 1-(5-Bromo-4-methylthiophen-2-yl)ethanone | C₇H₇BrOS | 219.10 | Br (C5), CH₃ (C4), COCH₃ (C2) | 2.1 | 110–112 |

*Calculated using fragment-based methods.

Actividad Biológica

1-(2-Bromo-4-methylthiazol-5-YL)ethanone is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and cytotoxic assays. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and research findings.

The molecular formula of this compound is C₆H₆BrNOS, with a molecular weight of 220.09 g/mol. The compound features a thiazole ring with a bromine atom at the 2-position and a methyl group at the 4-position, which enhances its reactivity and biological activity compared to other similar compounds.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies indicate that compounds with thiazole structures often demonstrate efficacy against bacteria and fungi due to their ability to disrupt microbial cell functions.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 20 µg/mL | |

| Staphylococcus aureus | 15 µg/mL | |

| Candida albicans | 25 µg/mL |

The presence of the bromine substituent increases electron density on the aromatic system, enhancing interactions with biological targets, which is crucial for its antimicrobial efficacy.

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has shown promising cytotoxic effects against various cancer cell lines. A study evaluated its anticancer activity using the MTT assay across several human cancer cell lines, revealing that it can significantly reduce cell viability.

Table 2: Cytotoxic Activity Data

The structure-activity relationship studies indicate that modifications to the thiazole ring significantly affect binding affinity and biological efficacy. For instance, specific substitutions at the C-2 position of the thiazole ring are crucial for enhancing cytotoxicity against particular cancer cell lines .

The mechanism by which this compound exerts its biological effects involves interactions with various biological macromolecules such as proteins and nucleic acids. These interactions are essential for understanding its potential therapeutic applications. For instance, SAR studies suggest that specific modifications can enhance binding affinity to target proteins involved in cancer progression .

Case Studies

Several case studies have highlighted the biological activity of thiazole derivatives similar to this compound:

- Anticancer Evaluation : A series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against selected human cancer cell lines, revealing IC50 values indicative of moderate to high anticancer activity .

- Antimicrobial Studies : Research demonstrated that thiazole derivatives exhibit significant activity against both gram-positive and gram-negative bacteria, with some compounds showing effectiveness comparable to traditional antibiotics .

Q & A

Q. What are the common synthetic routes for 1-(2-bromo-4-methylthiazol-5-yl)ethanone, and how can reaction conditions be optimized?

A two-step approach is often employed: (1) Bromination of a precursor (e.g., 4-methylthiazole derivatives) using reagents like N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or PEG-400) under reflux . (2) Acetylation via Friedel-Crafts acylation or nucleophilic substitution. Optimization involves varying catalysts (e.g., Lewis acids like AlCl₃), solvent polarity, and reaction time. Monitor progress using TLC or HPLC. For bromination, ensure stoichiometric control to avoid over-bromination .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of:

- NMR spectroscopy : Compare and NMR shifts with computational predictions (e.g., DFT) or literature analogs. The bromo group induces deshielding in adjacent protons .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS or EI-MS) and fragmentation patterns.

- X-ray crystallography : If single crystals are obtained, refine structures using SHELXL for precise bond-length/angle analysis .

Q. What are the recommended storage conditions to maintain compound stability?

Store in amber vials at -20°C under inert gas (argon/nitrogen) to prevent degradation via moisture or light exposure. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds .

Q. How should researchers handle safety concerns during synthesis?

Refer to Safety Data Sheets (SDS) for analogous brominated thiazoles. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Quench reactive intermediates (e.g., excess brominating agents) with sodium thiosulfate. Dispose of halogenated waste via certified protocols .

Advanced Research Questions

Q. What mechanistic insights explain regioselective bromination at the thiazole ring’s 2-position?

Bromination is governed by electronic and steric factors. The thiazole’s sulfur atom directs electrophilic attack to electron-rich positions. Computational studies (e.g., molecular electrostatic potential maps via DFT) can predict reactivity. Experimentally, substituent effects (e.g., methyl groups at C4) sterically hinder alternative sites, favoring C2 bromination .

Q. How can contradictory NMR data between synthetic batches be resolved?

Contradictions may arise from residual solvents, diastereomers, or polymorphs. Use:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to identify impurities.

- Dynamic NMR : Detect conformational exchange at variable temperatures.

- PXRD : Differentiate crystalline vs. amorphous phases .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Schiff base formation : React the ketone with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in PEG-400/HCl to form imine derivatives, as demonstrated for similar thiazoles .

- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling with the bromo group to introduce aryl/heteroaryl moieties for structure-activity relationship (SAR) studies .

Q. How can computational tools enhance the study of this compound’s reactivity or binding affinity?

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding modes.

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What analytical methods resolve challenges in quantifying trace impurities?

Q. How can reaction scalability be improved without compromising yield?

Transition from batch to flow chemistry for bromination steps, ensuring precise temperature control and reduced side reactions. Use microwave-assisted synthesis to accelerate acetylation while maintaining regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.